molecular formula C29H41NO6 B12815285 [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate

Cat. No.: B12815285
M. Wt: 499.6 g/mol
InChI Key: ZEZFKUBILQRZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ckd732, also known as 6-O-(4-dimethylaminoethoxy) cinnamoyl fumagillol hemioxalate, is a novel fumagillin derivative. It is primarily recognized for its potent antiangiogenic properties, which means it can inhibit the formation of new blood vessels. This characteristic makes it a promising candidate for cancer treatment, as it can potentially starve tumors by cutting off their blood supply .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ckd732 involves the modification of fumagillin, a natural product derived from the fungus Aspergillus fumigatusThis is typically achieved through a series of esterification and condensation reactions under controlled conditions .

Industrial Production Methods

For industrial production, Ckd732 is synthesized in large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The final product is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ckd732 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ckd732, each with potentially unique biological activities .

Scientific Research Applications

Ckd732 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the effects of structural modifications on antiangiogenic activity.

    Biology: It is used to investigate the mechanisms of angiogenesis and the role of blood vessel formation in various biological processes.

    Medicine: It is being explored as a potential therapeutic agent for the treatment of cancers, particularly those that are highly vascularized.

    Industry: It is used in the development of new antiangiogenic drugs and formulations

Mechanism of Action

Ckd732 exerts its effects by inhibiting the enzyme methionine aminopeptidase-2 (MetAP-2), which is crucial for the proliferation of endothelial cells. By inhibiting this enzyme, Ckd732 effectively blocks the formation of new blood vessels, thereby starving tumors of the nutrients and oxygen they need to grow. This mechanism is similar to that of other fumagillin derivatives but with improved potency and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ckd732 is unique in its improved stability and solubility compared to other fumagillin derivatives. It also exhibits a higher potency in inhibiting angiogenesis and tumor growth, making it a more effective therapeutic agent .

Properties

IUPAC Name

[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZFKUBILQRZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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